molecular formula C19H17ClN4OS B2967069 N-(2-chlorobenzyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251620-45-7

N-(2-chlorobenzyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2967069
CAS RN: 1251620-45-7
M. Wt: 384.88
InChI Key: IDRSZCCONMNDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

Structural Analysis and Molecular Design

  • Molecular Structure and Hydrogen Bonding: Research on similar 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed insights into their folded conformation about the methylene C atom of the thioacetamide bridge. This structural feature, along with intramolecular N—H⋯N hydrogen bonding, is crucial for stabilizing the folded conformation, suggesting potential applications in designing compounds with specific molecular interactions (Subasri et al., 2016).

Antimicrobial and Antifungal Activities

  • Synthesis and Antimicrobial Efficacy: A study focusing on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using a starting material similar to the requested compound demonstrated these compounds' effective antimicrobial and antifungal activities. This research highlights the potential of these derivatives in developing new antibacterial and antifungal agents (Hossan et al., 2012).

Anticancer Activities

  • Synthesis and Biological Activities of Aminopterin Analogues: Another study synthesizing aminopterin analogues, which share structural motifs with the requested compound, showed significant anticancer activity both in vitro and in vivo. This research offers insights into the development of new chemotherapeutic agents based on pyrimidine structures (Su et al., 1986).

Enzyme Inhibition for Therapeutic Applications

  • Discovery of Clinical Candidates for ACAT Inhibition: Research on compounds structurally related to the requested molecule led to the discovery of aqueous-soluble potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating the potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Structural and Functional Modification for Enhanced Activity

  • Optimization of Histamine H4 Receptor Ligands: A series of 2-aminopyrimidines was optimized for potency against the histamine H4 receptor, indicating the significance of pyrimidine modifications in enhancing biological activity and therapeutic potential (Altenbach et al., 2008).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS/c1-13-23-17(16-8-4-5-9-21-16)10-19(24-13)26-12-18(25)22-11-14-6-2-3-7-15(14)20/h2-10H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRSZCCONMNDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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